molecular formula C22H21NO6S B3648939 Ethyl {4-[(4-phenoxyphenyl)sulfamoyl]phenoxy}acetate

Ethyl {4-[(4-phenoxyphenyl)sulfamoyl]phenoxy}acetate

Cat. No.: B3648939
M. Wt: 427.5 g/mol
InChI Key: AAAUQUNVAVSFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {4-[(4-phenoxyphenyl)sulfamoyl]phenoxy}acetate is an organic compound with the molecular formula C23H23NO6S. It is a derivative of phenoxyphenyl sulfonamide and is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenoxy group, a sulfonamide group, and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {4-[(4-phenoxyphenyl)sulfamoyl]phenoxy}acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phenoxyphenyl Sulfonamide Intermediate: This step involves the reaction of 4-phenoxybenzenesulfonyl chloride with aniline to form 4-phenoxyphenyl sulfonamide.

    Esterification: The intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(4-phenoxyphenyl)sulfamoyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted ethyl acetate derivatives.

Scientific Research Applications

Ethyl {4-[(4-phenoxyphenyl)sulfamoyl]phenoxy}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl {4-[(4-phenoxyphenyl)sulfamoyl]phenoxy}acetate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The phenoxy group can participate in hydrophobic interactions with biological macromolecules, enhancing the compound’s binding affinity. The ethyl acetate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl {4-[(4-phenoxyphenyl)sulfamoyl]phenoxy}acetate can be compared with similar compounds such as:

    Ethyl (4-{[(4-phenoxyphenyl)amino]sulfonyl}phenoxy)acetate: Similar structure but with an amino group instead of a sulfonamide group.

    Ethyl (4-(4-(benzyloxy)phenylsulfonyl)phenoxy)acetate: Contains a benzyloxy group instead of a phenoxy group.

Uniqueness

The unique combination of the phenoxy, sulfonamide, and ethyl acetate groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S/c1-2-27-22(24)16-28-18-12-14-21(15-13-18)30(25,26)23-17-8-10-20(11-9-17)29-19-6-4-3-5-7-19/h3-15,23H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAUQUNVAVSFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl {4-[(4-phenoxyphenyl)sulfamoyl]phenoxy}acetate
Reactant of Route 2
Reactant of Route 2
Ethyl {4-[(4-phenoxyphenyl)sulfamoyl]phenoxy}acetate
Reactant of Route 3
Reactant of Route 3
Ethyl {4-[(4-phenoxyphenyl)sulfamoyl]phenoxy}acetate
Reactant of Route 4
Reactant of Route 4
Ethyl {4-[(4-phenoxyphenyl)sulfamoyl]phenoxy}acetate
Reactant of Route 5
Reactant of Route 5
Ethyl {4-[(4-phenoxyphenyl)sulfamoyl]phenoxy}acetate
Reactant of Route 6
Reactant of Route 6
Ethyl {4-[(4-phenoxyphenyl)sulfamoyl]phenoxy}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.